molecular formula C14H26O2 B013396 11-Dodecenyl acetate CAS No. 35153-10-7

11-Dodecenyl acetate

Cat. No. B013396
CAS RN: 35153-10-7
M. Wt: 226.35 g/mol
InChI Key: ANBOMSJGDBBKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 11-dodecenyl acetate involves several chemical pathways, including the coupling of bromo decane with monosodium acetylene and isomerization processes. One practical synthesis approach for components of lepidopteran insect sex pheromones, which include 11-dodecenyl acetate, utilizes 1-tert-butoxy-10-bromo decane and monosodium acetylene with dimsyl sodium as a metallation reagent, followed by the isomerization of the terminal triple bond (Gânscă & Oprean, 2002).

Molecular Structure Analysis

The molecular structure of 11-dodecenyl acetate has been elucidated using techniques like electron impact mass spectrometry, which allows for the identification of double bond positions in dodecenyl acetates without prior chemical modifications. This method relies on analyzing the relative intensities of predominant fragment ions to locate the position of the double bonds (Horiike & Hirano, 1982).

Chemical Reactions and Properties

11-Dodecenyl acetate undergoes various chemical reactions, showcasing its versatility. For instance, its synthesis from allylic difluorides highlights the importance of the geometry of the double bond for its biological activity, rather than the chemical reactivity. This is exemplified in the synthesis of a difluoro derivative of the sex pheromone of the oriental fruit moth, which retains the biological responses characteristic of 11-dodecenyl acetate (Masnyk, Fried, & Roelofs, 1989).

Scientific Research Applications

  • Sex Pheromone of Moths : It serves as a component of the sex pheromone in several moth species, such as the cabbage looper moth (Trichoplusia ni), contributing to increased male attraction and reduced searching time (Bjostad et al., 1980).

  • Attractant for European Fir Budworm Moths : Combined with other compounds, 11-Dodecenyl acetate effectively attracts male European Fir Budworm moths, acting on different receptor cells in the male antenna (Priesner et al., 1980).

  • Mating Suppression in Grape Berry Moths : Its evaporation in the field can suppress mating in tethered females of the European grape berry moth (Eupoecilia ambiguella), reducing pest impact on grape crops (Rauscher & Arn, 1979).

  • Oriental Fruit Moth Control : When combined with other substances, cis-8-dodecenyl acetate attracts Oriental fruit moths, making it a potential sex pheromone inhibitor (Roelofs et al., 1973).

  • Pest Control Applications : The solid plastic formulation of cis-7-dodecenyl acetate, a cabbage looper pheromone, has been found to effectively attract ants for extended periods, suggesting its use in pest control (Fitzgerald et al., 1973).

  • Mass Spectrometry Analysis : Electron impact mass spectrometry has been used to identify double bond positions in dodecenyl acetates, demonstrating its utility in chemical analysis (Horiike & Hirano, 1982).

properties

IUPAC Name

dodec-11-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBOMSJGDBBKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334438
Record name 11-Dodecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Dodecenyl acetate

CAS RN

35153-10-7
Record name 11-Dodecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Dodecen-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
J Kim, HS Roh, BK Byun, CG Park - Journal of Asia-Pacific Entomology, 2014 - Elsevier
While monitoring for the seasonal occurrence of the tea tortrix moth, Homona magnanima Diakonoff (Lepidoptera: Tortricidae), a number of Neocalyptis angustilineata (Walsingham) …
LB Bjostad, CE Linn, JW Du, WL Roelofs - Journal of Chemical Ecology, 1984 - Springer
… peaks with the correct retention times were observed in gas chromatograph traces, as were small peaks with the retention times of (Z)-I 1-tetradecenyl acetate and 11-dodecenyl acetate…
Number of citations: 160 0-link-springer-com.brum.beds.ac.uk
E Dunkelblum, R Snir, S Gothilf, I Harpaz - Journal of chemical ecology, 1987 - Springer
… Substitution of either (Z)-9-dodecenyl acetate or (Z)9-tetradecenyl acetate in this blend by 11-dodecenyl acetate gave two ternary mixtures which also elicited high levels of courtship …
P Witzgall, M Tasin, HR Buser, G Wegner-Kiß… - Journal of chemical …, 2005 - Springer
Abstract Analysis of extracts of sex pheromone glands of grapevine moth females Lobesia botrana showed three previously unidentified compounds, (E)-7-dodecenyl acetate and the (E,…
CE Linn, J Du, A Hammond, WL Roelofs - Journal of chemical ecology, 1987 - Springer
… female soybean looper moths showed that in addition to the previously identified main component (Z)-7-dodecenyl acetate, the compounds dodecyl acetate, 11-dodecenyl acetate, (Z)-7…
RA Jurenka - Cellular and Molecular Life Sciences CMLS, 1997 - Springer
… of a blend of acetate esters ((Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, tetradecanyl acetate, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, 11-dodecenyl acetate, and …
H Noguchi, Y Tamaki, S Arai, M Shimoda… - Japanese Journal of …, 1981 - cabdirect.org
… of Homona magnanima Diakonoff, using a synthetic sex pheromone consisting of (Z)-11-tetradecenyl acetate (Z11-14Ac), (Z)-9-dodecenyl acetate (Z9-12Ac) and 11-dodecenyl acetate (…
Number of citations: 17 www.cabdirect.org
KF Haynes, RE Hunt - Journal of chemical ecology, 1990 - Springer
… colony emitted a greater proportion of four of the five minor components relative to the major component, (Z)-7-dodecenyl acetate; only the relative proportion of 11-dodecenyl acetate …
H Venthur, J Machuca, R Godoy… - Archives of insect …, 2019 - Wiley Online Library
… Our results for 11-dodecenyl acetate showed that the slowest pulling velocity used in our … Our results showed that the higher affinity of 11-dodecenyl acetate to other sex pheromone …
T Soldan, K Spitzer - Acta Entomologica Bohemoslovaca, 1983 - cabdirect.org
… ((Z)-11-dodecenyl acetate) and Autographa gamma (L.) (a mixture of (Z)-7-tetradecenyl … baited with caps containing (Z)-11-dodecenyl acetate but was attracted by caps containing a …
Number of citations: 3 www.cabdirect.org

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